![molecular formula C14H8BrNO2S B2992050 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-85-3](/img/structure/B2992050.png)

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

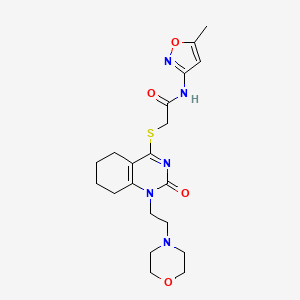

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .

Synthesis Analysis

A robust method for the synthesis of benzo[c]isothiazole 2-oxides has been developed providing a range of functionalized derivatives starting from anilines and DMSO . Isothiazones are produced by oxidation of enamine-thiones .Molecular Structure Analysis

Isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazole is a markedly electron-deficient heterocycle widely employed in the realization of organic semiconductors for applications spanning transistors, solar cells, photodetectors, and thermoelectrics .Physical and Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g/mol and a boiling point of 114 °C . The acidity (pKa) of the conjugate acid is -0.5 .科学的研究の応用

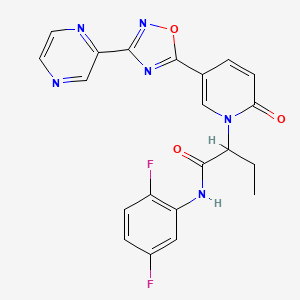

Efficient Conversion of Aryl Thioureas

A study by Jordan, Luo, and Reitz (2003) showcased the use of benzyltrimethylammonium tribromide in the Hugerschoff reaction, offering a controlled method for producing 2-aminobenzothiazoles, highlighting an application in the synthesis of functionalized organic compounds (Jordan, Luo, & Reitz, 2003).

Copper-Catalyzed Tandem Reaction

Wang, Chen, Deng, and Xi (2012) developed a copper-catalyzed reaction involving o-bromobenzamide derivatives and potassium thiocyanate in water, leading to various benzisothiazol-3(2H)-one derivatives. This method emphasizes the compound's utility in facilitating tandem reactions with S-C and S-N bond formation (Wang et al., 2012).

Catalytic Activities in Heck Coupling

Yen, Koh, Hahn, Huynh, and Hor (2006) explored the synthesis of benzothiazolin-2-ylidene complexes with palladium(II) and their applications in catalyzing Mizoroki-Heck coupling reactions. Their work demonstrates the role of 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one derivatives in forming active catalysts for organic synthesis (Yen et al., 2006).

Spectroscopic Properties and Fluorophore Design

Misawa, Matsuhashi, Yamaji, Mutai, Yoshikawa, Houjou, Noguchi, Maki, and Hirano (2019) investigated the effect of halogen-substituents on the spectroscopic properties of benzothiazoles. Their findings offer insights into designing push-pull benzothiazole fluorophores for fluorescence applications, showcasing the compound's significance in material science (Misawa et al., 2019).

作用機序

Target of Action

It is known that isothiazole derivatives, which this compound is a part of, are incorporated into larger compounds with biological activity such as pharmaceutical drugs .

Mode of Action

It is known that isothiazones, a group that this compound belongs to, are produced by oxidation of enamine-thiones .

Result of Action

It is known that isothiazole derivatives have biological activity and are used in pharmaceutical drugs .

将来の方向性

特性

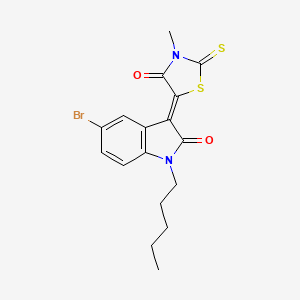

IUPAC Name |

1-(2-bromobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKRXWMAKTOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)

amine hydrobromide](/img/no-structure.png)

![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)